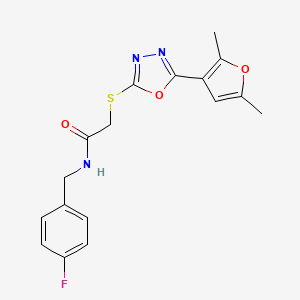![molecular formula C18H14FN3O B2512666 N-([2,3'-bipiridin]-5-ilmetil)-2-fluorobenzamida CAS No. 2034208-09-6](/img/structure/B2512666.png)
N-([2,3'-bipiridin]-5-ilmetil)-2-fluorobenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([2,3’-bipyridin]-5-ylmethyl)-2-fluorobenzamide is a compound that belongs to the class of bipyridine derivatives. Bipyridine compounds are known for their extensive applications in various fields, including chemistry, biology, and industry. The unique structure of N-([2,3’-bipyridin]-5-ylmethyl)-2-fluorobenzamide, which includes a bipyridine moiety and a fluorobenzamide group, makes it a subject of interest for scientific research and industrial applications.
Aplicaciones Científicas De Investigación
N-([2,3’-bipyridin]-5-ylmethyl)-2-fluorobenzamide has several scientific research applications:
Biology: The compound can be used in the development of fluorescent probes for imaging biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
Target of Action
The primary target of N-([2,3’-bipyridin]-5-ylmethyl)-2-fluorobenzamide is the Mitogen-activated protein kinase 10 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
It is known that the compound interacts with the mitogen-activated protein kinase 10, potentially altering its activity and thus influencing the cellular processes it regulates .
Biochemical Pathways
Given its target, it is likely that the compound influences pathways related to cell growth and apoptosis .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of N-([2,3’-bipyridin]-5-ylmethyl)-2-fluorobenzamide’s action depend on its interaction with the Mitogen-activated protein kinase 10. By influencing this kinase, the compound could potentially affect cell growth and apoptosis .
Action Environment
The action, efficacy, and stability of N-([2,3’-bipyridin]-5-ylmethyl)-2-fluorobenzamide can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other molecules, pH levels, and temperature . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-2-fluorobenzamide typically involves the coupling of a bipyridine derivative with a fluorobenzamide precursor. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of the bipyridine-fluorobenzamide bond . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of N-([2,3’-bipyridin]-5-ylmethyl)-2-fluorobenzamide may involve large-scale coupling reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: The fluorobenzamide group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine moiety may yield bipyridine N-oxides, while nucleophilic substitution of the fluorobenzamide group can produce various substituted benzamides.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with different coordination properties.
N-([2,3’-bipyridin]-5-ylmethyl)-2-chlorobenzamide: A similar compound with a chlorine atom instead of fluorine, which may exhibit different reactivity and biological activity.
Uniqueness
N-([2,3’-bipyridin]-5-ylmethyl)-2-fluorobenzamide is unique due to the presence of both the bipyridine and fluorobenzamide groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it suitable for various applications in research and industry.
Propiedades
IUPAC Name |
2-fluoro-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O/c19-16-6-2-1-5-15(16)18(23)22-11-13-7-8-17(21-10-13)14-4-3-9-20-12-14/h1-10,12H,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDXQMXGWVUSCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
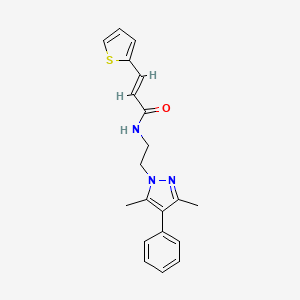
![N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2512587.png)
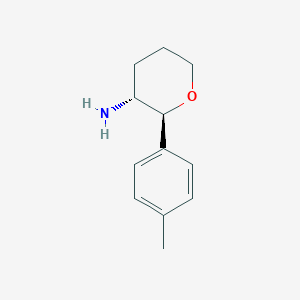
![2,3,4,5,6-pentafluorophenyl 4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2512591.png)
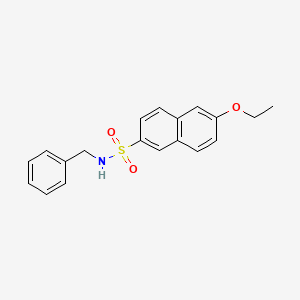
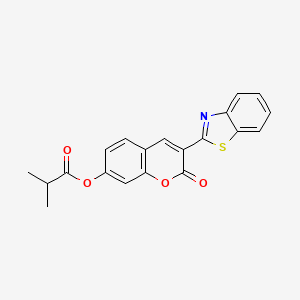
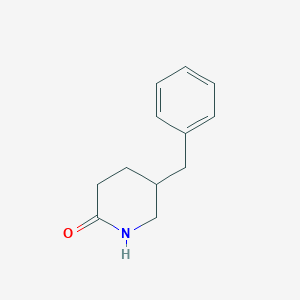
![Bicyclo[3.1.1]heptane-1,5-diamine dihydrochloride](/img/structure/B2512595.png)
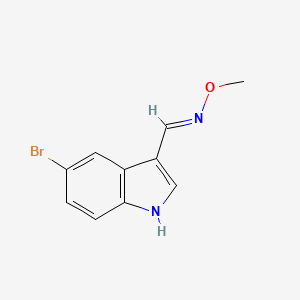

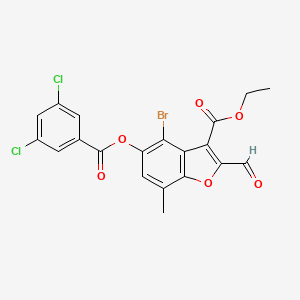
![1-[Ethoxy(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2512602.png)
